molecular formula C32H65NO3 B15359189 Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 180207-63-0

Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-

Cat. No.: B15359189
CAS No.: 180207-63-0
M. Wt: 511.9 g/mol
InChI Key: UDTSZXVRDXQARY-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 34227-72-0) is a sphingolipid derivative classified as a ceramide. Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide, and it is also known as N-Tetradecanoyl-4-sphingenine . The molecule comprises a 14-carbon tetradecanoyl chain linked via an amide bond to a sphingoid base (4-sphingenine), which features a hydroxyl group at position 2, a hydroxymethyl group at position 1, and a double bond at position 3 of the heptadecenyl chain. Its canonical SMILES is OC[C@H](NC(CCCCCCCCCCCCC)=O)[C@H](O)/C=C/CCCCCCCCCCCCC .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)tetradecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSZXVRDXQARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H65NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400346
Record name Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-63-0
Record name Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves the reaction of myristic acid with sphinganine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves large-scale chemical synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex sphingolipids and glycolipids.

  • Biology: It plays a role in studying cell membrane dynamics and signaling pathways.

  • Medicine: It is investigated for its potential therapeutic effects in diseases related to lipid metabolism and cell signaling.

  • Industry: It is used in the development of cosmetic and pharmaceutical products due to its beneficial properties on skin and cell health.

Mechanism of Action

The mechanism by which Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- exerts its effects involves its interaction with cell membrane components and signaling pathways. It may act as a precursor to bioactive lipids that modulate cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include sphingosine kinase and ceramide synthase, which are crucial in sphingolipid metabolism.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C32H63NO3
  • Molecular Weight : 509.855 g/mol .
  • Solubility : Sparingly soluble in DMF (0.15 mg/mL) and typically stored at -20°C to maintain stability .
  • Biological Role : Ceramides like this compound are critical in apoptosis, cell differentiation, and lipid raft formation. They also modulate signaling pathways linked to obesity and neurodegenerative diseases, such as Parkinson’s .

Ceramides vary in acyl chain length, saturation, and functional modifications, which influence their physicochemical properties and biological roles. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Ceramide Derivatives
Compound Name Molecular Formula Molecular Weight Acyl Chain Length Key Modifications Biological/Industrial Applications
N-Tetradecanoyl-4-sphingenine (CAS 34227-72-0) C32H63NO3 509.855 C14 Unsaturated sphingoid base (3E) Apoptosis, lipid signaling, Parkinson’s studies
N-Hexanoyl-4-sphingenine (CAS 124753-97-5) C24H47NO3 397.64 C6 Shorter acyl chain Lipid metabolism studies
N-Docosanoyl-4-sphingenine (CAS 27888-44-4) C40H79NO3 622.069 C22 Longer acyl chain Brain and blood lipid studies
BODIPY FL-C5-ceramide C34H54BF2N3O3 601.63 C5 Boron-complexed fluorescent probe Golgi apparatus imaging, membrane trafficking
(±)-2'-Hydroxy Ceramide (d18:0/18:0) C36H71NO4 582.97 C18 2'-Hydroxyl group, saturated chain Dermatological research, barrier function
Key Differences

Acyl Chain Length and Solubility: Shorter chains (e.g., C6 in N-Hexanoyl-4-sphingenine) increase solubility in polar solvents, whereas longer chains (e.g., C22 in N-Docosanoyl-4-sphingenine) enhance hydrophobicity, affecting membrane integration . The C14 chain in N-Tetradecanoyl-4-sphingenine balances solubility and lipid bilayer stability, making it ideal for studying intracellular signaling .

Functional Modifications :

  • BODIPY FL-C5-ceramide : The boron-dipyrromethene (BODIPY) fluorophore enables fluorescence at λmax 505 nm (absorption) and 511/620 nm (emission), allowing real-time tracking of Golgi dynamics .
  • 2'-Hydroxy Ceramide : The additional hydroxyl group enhances hydrogen bonding, improving skin barrier function in cosmetic formulations .

Biological Specificity: N-Tetradecanoyl-4-sphingenine’s unsaturated sphingoid base (3E) facilitates interactions with proteins like ceramide-activated phosphatases, unlike saturated analogs . N-Docosanoyl-4-sphingenine is enriched in brain lipids, suggesting a role in neuronal membrane integrity .

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